molecular formula C22H21F3N4O2 B12364109 AChE/A|A-IN-3

AChE/A|A-IN-3

Cat. No.: B12364109
M. Wt: 430.4 g/mol
InChI Key: GFKJIKOJSPWCOK-UHFFFAOYSA-N
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Description

AChE/A|A-IN-3 is a compound that acts as an inhibitor of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE/A|A-IN-3 typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of a Mannich reaction followed by a Michael addition reaction. The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

AChE/A|A-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

AChE/A|A-IN-3 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: It helps in understanding the role of acetylcholinesterase in neurotransmission and its impact on neurological functions.

    Medicine: The compound is explored for its potential in treating neurodegenerative diseases like Alzheimer’s disease by inhibiting acetylcholinesterase and increasing acetylcholine levels in the brain.

    Industry: It is used in the development of pesticides and other chemicals that target acetylcholinesterase .

Mechanism of Action

AChE/A|A-IN-3 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets include the active site of acetylcholinesterase, where the compound binds and blocks the enzyme’s activity. This action enhances cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AChE/A|A-IN-3 is unique due to its specific binding affinity and inhibition mechanism, which may offer advantages in terms of efficacy and safety profile compared to other inhibitors. Its distinct chemical structure allows for targeted inhibition of acetylcholinesterase, making it a promising candidate for further research and development .

Properties

Molecular Formula

C22H21F3N4O2

Molecular Weight

430.4 g/mol

IUPAC Name

2-[4-(2-oxo-1H-quinolin-4-yl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H21F3N4O2/c23-22(24,25)15-4-3-5-16(12-15)26-21(31)14-28-8-10-29(11-9-28)19-13-20(30)27-18-7-2-1-6-17(18)19/h1-7,12-13H,8-11,14H2,(H,26,31)(H,27,30)

InChI Key

GFKJIKOJSPWCOK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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